molecular formula C13H13N3O B11988946 Phenol, 2-[(4-aminophenyl)azo]-4-methyl- CAS No. 25717-11-7

Phenol, 2-[(4-aminophenyl)azo]-4-methyl-

Cat. No.: B11988946
CAS No.: 25717-11-7
M. Wt: 227.26 g/mol
InChI Key: ZYDVITSLUNFSSH-UHFFFAOYSA-N
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Description

Phenol, 2-[(4-aminophenyl)azo]-4-methyl- is an organic compound known for its vibrant color and unique chemical properties. It is commonly used as a dye and has applications in various scientific fields due to its ability to form stable azo bonds. The compound is characterized by its red crystalline powder form and is soluble in organic solvents like alcohols and ketones .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-[(4-aminophenyl)azo]-4-methyl- typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of phenol to produce nitrophenol, which is then reduced to aminophenol. The aminophenol undergoes diazotization to form a diazonium salt, which is subsequently coupled with another phenol derivative to yield the target compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions such as temperature, pH, and reagent concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-[(4-aminophenyl)azo]-4-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenol, 2-[(4-aminophenyl)azo]-4-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenol, 2-[(4-aminophenyl)azo]-4-methyl- involves its ability to form stable azo bonds, which can interact with various molecular targets. The compound can undergo electron transfer reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in changes in cellular functions and structures, making the compound useful in various applications .

Comparison with Similar Compounds

Similar Compounds

    Phenol, 4-[(4-aminophenyl)azo]-: Similar in structure but differs in the position of the azo group.

    Phenol, 2-[(4-nitrophenyl)azo]-4-methyl-: Contains a nitro group instead of an amino group.

    Phenol, 2-[(4-hydroxyphenyl)azo]-4-methyl-: Contains a hydroxy group instead of an amino group.

Uniqueness

Phenol, 2-[(4-aminophenyl)azo]-4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form stable azo bonds and undergo various chemical reactions makes it versatile for multiple applications .

Properties

IUPAC Name

2-[(4-aminophenyl)diazenyl]-4-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-9-2-7-13(17)12(8-9)16-15-11-5-3-10(14)4-6-11/h2-8,17H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDVITSLUNFSSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6067129
Record name Phenol, 2-[(4-aminophenyl)azo]-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6067129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25717-11-7
Record name 2-[2-(4-Aminophenyl)diazenyl]-4-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25717-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2-(2-(4-aminophenyl)diazenyl)-4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025717117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2-[2-(4-aminophenyl)diazenyl]-4-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 2-[(4-aminophenyl)azo]-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6067129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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